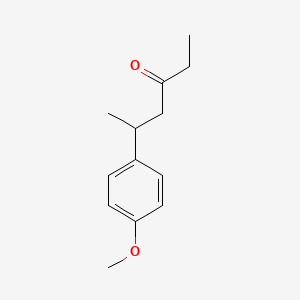
3-Hexanone, 5-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 5-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone with a hexanone backbone and a methoxyphenyl substituent at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 5-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired product. For example, the reaction of 4-methoxybenzylmagnesium bromide with 3-hexanone under controlled conditions can yield 3-Hexanone, 5-(4-methoxyphenyl)- .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of silica gel and other additives can help in optimizing the reaction conditions and preventing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanone, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexanone, 5-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 5-(4-methoxyphenyl)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-hexanone
- 5-Methyl-3-hexanone
- 3-Phenyl-4-hexanone
- 3-Phenyl-2-hexanone
Uniqueness
3-Hexanone, 5-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it different from other hexanones and enhances its utility in specific applications .
Propriétés
Numéro CAS |
141244-87-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-12(14)9-10(2)11-5-7-13(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
OHJAFHSYFOVJFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















